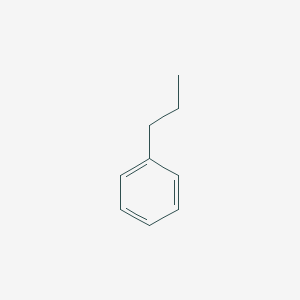

Propylbenzene

Overview

Description

Propylbenzene (C₉H₁₂), also known as 1-phenylpropane or n-propylbenzene, is an aromatic hydrocarbon consisting of a benzene ring substituted with a linear propyl group. It is a colorless, flammable liquid with a sweet, aromatic odor and a molecular weight of 120.19 g/mol. Its density (0.86 g/cm³ at 20°C) is slightly lower than water, and it is insoluble in aqueous solutions . This compound is stable under standard conditions but can form peroxides upon prolonged exposure to air, necessitating careful handling and storage . Industrially, it serves as a solvent, fuel additive, and intermediate in organic synthesis .

Preparation Methods

Propylbenzene can be synthesized through various methods, with the most common being Friedel-Crafts alkylation. This process involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). The reaction is highly exothermic and must be carried out under carefully controlled conditions .

Another method involves the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate . Industrial production of this compound often utilizes these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Propylbenzene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction of this compound can yield propylcyclohexane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common. For example, nitration with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can produce nitrothis compound.

Halogenation: This compound can react with halogens like chlorine (Cl₂) or bromine (Br₂) to form halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Propylbenzene is commonly used as a precursor in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including:

- Alkylation : It can be alkylated to form longer-chain hydrocarbons.

- Oxidation : This process can yield products like propylbenzaldehyde or propylbenzoic acid.

- Electrophilic Substitution : Reactions such as nitration or sulfonation can modify the benzene ring.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product(s) | Reaction Conditions |

|---|---|---|

| Oxidation | Propylbenzoic acid | Potassium permanganate |

| Nitration | p-Nitrothis compound | Concentrated nitric acid |

| Sulfonation | p-Propylbenzenesulfonic acid | Concentrated sulfuric acid |

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the manufacturing of various specialty chemicals, including:

- Surfactants : Used in detergents and emulsifiers.

- Plasticizers : Enhances flexibility and workability in plastics.

- Fragrances and Flavoring Agents : Acts as a solvent and carrier for aromatic compounds.

Biological Research

Pharmacological Studies

Research indicates that this compound derivatives may exhibit biological activities. Studies suggest potential antimicrobial properties, making them candidates for drug development.

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.

Case Study Example

A study conducted on this compound derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for use in antimicrobial formulations.

Environmental Applications

Biodegradation Studies

Research has been conducted to understand the biodegradation pathways of this compound in environmental contexts. Its breakdown products may serve as indicators of pollution levels in soil and water.

Material Science

Polymer Production

this compound is employed in the synthesis of polymers, particularly styrene-based materials. These polymers are used extensively in packaging, construction, and automotive industries due to their strength and durability.

Mechanism of Action

The mechanism of action of propylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring acts as a nucleophile, reacting with electrophiles to form substituted benzene derivatives. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Alkylbenzene Compounds

Physical and Chemical Properties

Propylbenzene shares structural similarities with other alkylbenzenes like ethylbenzene (C₈H₁₀), toluene (C₇H₈), isothis compound (cumene, C₉H₁₂), and butylbenzene (C₁₀H₁₂). Key differences in physical properties arise from variations in alkyl chain length and branching:

| Property | This compound | Ethylbenzene | Toluene | Isothis compound |

|---|---|---|---|---|

| Molecular Formula | C₉H₁₂ | C₈H₁₀ | C₇H₈ | C₉H₁₂ |

| Molecular Weight (g/mol) | 120.19 | 106.16 | 92.14 | 120.19 |

| Density (g/cm³) | 0.86 | 0.867 | 0.867 | 0.862 |

| Water Solubility | Insoluble | Insoluble | Slightly soluble | Insoluble |

This compound’s longer alkyl chain contributes to its higher molecular weight compared to ethylbenzene and toluene, while its density remains comparable. Branched isomers like isothis compound exhibit marginally lower densities due to steric effects .

Reactivity in Chemical Reactions

Hydrogenation

In catalytic hydrogenation, this compound demonstrates unique behavior. Competitive reactions with alkynes (e.g., 1-phenyl-1-propyne) show that this compound enhances the hydrogenation rate of the alkyne, likely due to increased hydrogen flux on the catalyst surface.

Oxidation

This compound isomers (n-propyl vs. isopropyl) undergo distinct oxidative pathways. For n-propylbenzene, radical abstraction occurs preferentially at benzylic hydrogens, leading to products like phenylpropanol. In contrast, isothis compound (cumene) oxidizes to acetophenone due to tertiary C-H bond stability .

Adsorption on Smectite Clays

This compound adsorbs strongly onto smectite clays when modified with hydrophobic organic cations. Adsorption capacity increases inversely with trimethylphenylammonium (TMPA) content, a trend also observed for ethylbenzene and butylbenzene. Longer alkyl chains (e.g., butylbenzene) exhibit higher adsorption affinities than this compound, reflecting enhanced hydrophobicity .

Toxicological Profiles

Its calculated Lowest Concentration of Interest (LCI) is 0.95 mg/m³, adjusted from ethylbenzene’s LCI (0.86 mg/m³) using molecular weight ratios. Toluene, with a shorter alkyl chain, has well-documented neurotoxicity but lacks direct LCI comparisons in the provided data .

Environmental and Industrial Behavior

- Breakthrough in Adsorption Tubes : this compound’s retention time on Carbograph 1TD sorbents exceeds lighter compounds (e.g., heptane), making it a benchmark for evaluating adsorption efficiency .

- Stability Concerns : Unlike toluene, this compound requires peroxide testing before distillation due to its propensity to form explosive peroxides .

Key Research Findings

Structural Effects on Reactivity : The linear vs. branched structure of this compound isomers significantly impacts oxidation pathways and radical selectivity .

Adsorption Trends : Alkyl chain length correlates with adsorption strength on smectite clays, with butylbenzene > this compound > ethylbenzene .

Biological Activity

Propylbenzene, an aromatic hydrocarbon with the chemical formula C₉H₁₂, is primarily used as a solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its potential impact on human health and the environment. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and relevant case studies.

General Toxicity

The toxicity of this compound has been evaluated in various animal studies. Research indicates that this compound exhibits moderate toxicity, with effects observed in both acute and chronic exposure scenarios. For instance, a study involving rabbits showed that feeding them this compound at doses of 0.25 and 2.5 mg/kg/day resulted in a 7% decrease in red blood cell count at higher doses, though this was not statistically significant .

Table 1: Summary of Toxicological Findings from Animal Studies

| Study Reference | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| Gerarde (1956) | Rats | 1.0 ml/kg/day | Diminished motor activity; normal hematocrit |

| Gagnaire & Langlais (2005) | Rats | 1018 mg/kg/day | No treatment-related clinical signs observed |

| Sato & Nakajima (1979) | Rabbits | Varies | Metabolism rates assessed; liver and lung analysis |

Ototoxicity

Gagnaire and Langlais (2005) investigated the ototoxic effects of various aromatic solvents, including this compound. Their findings indicated that this compound caused histological lesions in the cochlea, specifically hair cell loss, although it was less toxic compared to other solvents like allylbenzene and ethylbenzene .

Metabolism and Biotransformation

The metabolic pathways of this compound are well characterized. It primarily undergoes biotransformation to form benzoic acid, which is then conjugated with glycine to produce hippuric acid, excreted in urine . Additionally, this compound can be hydroxylated to form phenolic compounds, which are also eliminated via conjugation with sulfuric acid .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway Description |

|---|---|

| Benzoic Acid | Formed via alkyl side chain oxidation |

| Hippuric Acid | Conjugated with glycine; urinary excretion |

| Phenolic Compounds | Hydroxylation followed by sulfuric acid conjugation |

Case Study: Occupational Exposure

A notable case study examined workers exposed to this compound in industrial settings. The study highlighted respiratory issues and skin irritation among workers, suggesting that prolonged exposure could lead to chronic health effects. Monitoring of air quality indicated elevated levels of this compound, prompting recommendations for improved ventilation and protective measures .

Case Study: Environmental Impact

Research on the environmental impact of this compound has shown its presence in various ecosystems. For example, studies have detected this compound in soil and water samples near industrial sites, raising concerns about its ecological effects and potential bioaccumulation in aquatic organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for propylbenzene, and how can researchers validate product purity and structural integrity?

Methodological Answer:

- Synthetic Routes : this compound (C₆H₅CH₂CH₂CH₃) is commonly synthesized via Friedel-Crafts alkylation of benzene with 1-chloropropane or through catalytic dehydrogenation of cumene derivatives.

- Validation :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) quantifies impurities (e.g., iso-propylbenzene, ethylbenzene) .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure and isotopic patterns .

- Critical Note : Ensure solvent-free conditions to avoid side reactions (e.g., isomerization) during synthesis .

Q. How can researchers assess the neurotoxic potential of this compound in environmental or occupational exposure studies?

Methodological Answer:

- In Vitro Assays : Use neuronal cell lines (e.g., SH-SY5Y) to measure cytotoxicity via MTT assays and reactive oxygen species (ROS) generation. Compare results to ethylbenzene (structurally similar neurotoxic reference) .

- Computational Models : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints, leveraging existing data from the European Chemicals Agency (ECHA) .

- Limitations : Address data gaps in chronic exposure models by cross-referencing occupational safety databases (e.g., NIOSH) .

Q. What analytical techniques are optimal for detecting trace this compound in environmental samples?

Methodological Answer:

- GC-MS : Use gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column for separation. Calibrate with ISO 8466-1:2021(E) standards for linearity validation .

- Sample Preparation : Solid-phase microextraction (SPME) or purge-and-trap methods enhance detection limits (≤0.1 ppb) in air/water matrices .

- Quality Control : Include blanks and spiked replicates to identify matrix interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved in interdisciplinary studies?

Methodological Answer:

- Data Triangulation : Compare degradation rates under varying conditions (e.g., UV exposure, microbial activity) using OECD 301B biodegradability tests and quantum chemical calculations for half-life predictions .

- Contradiction Analysis : Apply Bayesian statistics to weight studies based on experimental rigor (e.g., sample size, control groups) and environmental relevance (e.g., soil vs. aquatic systems) .

Q. What strategies optimize the reproducibility of this compound-based catalytic reactions in organic synthesis?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites, metal-organic frameworks) under controlled humidity/temperature. Monitor reaction kinetics via in situ FTIR .

- Reprodubility Protocol : Document exact catalyst activation steps (e.g., calcination temperature) and solvent purity thresholds (e.g., ≤50 ppm H₂O) in supplemental materials .

Q. How can researchers design ecotoxicology studies to address gaps in this compound’s bioaccumulation potential?

Methodological Answer:

- Trophic Transfer Models : Use aquatic mesocosms to study bioaccumulation in algae (primary producers) and zebrafish (consumers). Measure bioconcentration factors (BCFs) via liquid scintillation counting with ¹⁴C-labeled this compound .

- Metabolomics : Apply LC-HRMS to identify transformation products (e.g., hydroxylated metabolites) and assess their toxicity .

Q. What advanced computational methods predict this compound’s phase behavior in mixed-solvent systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation free energies using OPLS-AA force fields. Validate predictions with experimental vapor-liquid equilibrium (VLE) data .

- Machine Learning : Train models on PubChem/ChemSpider datasets to predict solubility parameters (e.g., Hansen solubility sphere) .

Q. Data Presentation Guidelines

- Tables : Include retention indices (GC), spectral peaks (NMR), and toxicity thresholds (EC₅₀/LC₅₀) in structured formats. Avoid redundancy with main text .

- Ethical Reproducibility : Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo with DOIs .

Properties

IUPAC Name |

propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMAHJVESYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042219 | |

| Record name | Propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl benzene appears as a clear colorless liquid. Insoluble in water and less dense than water. Flash point 86 °F. Mildly toxic by ingestion and inhalation. Used to make other chemicals., Liquid, Colorless liquid; [HSDB] | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

318.2 °F at 760 mmHg (USCG, 1999), 159.2 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °F (USCG, 1999), 86 °F (closed cup) | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly sol in water (0.06 g/l); sol in alcohol, ether, Miscible in ethanol, ethyl ether, and acetone, Water solubility of 23.4 mg/l at 25 °C. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.862 (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.8620 @ 20 °C/4 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.14 (Air= 1) | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.52 mmHg (USCG, 1999), 3.42 [mmHg], 3.42 mm Hg @ 25 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Liquid | |

CAS No. |

103-65-1 | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR86ZHG2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-146.2 °F (USCG, 1999), -99.5 °C | |

| Record name | N-PROPYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4352 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.